molecular formula C20H25NO5S B4709927 4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B4709927
M. Wt: 391.5 g/mol
InChI Key: JNYSEZQFJXLYOQ-UHFFFAOYSA-N
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Description

4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. The process often starts with the preparation of the benzothiophene core, followed by functional group modifications to introduce the tert-butyl, ethoxycarbonyl, and carbamoyl groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 4-{[6-TERT-BUTYL-3-(METHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
  • 4-{[6-TERT-BUTYL-3-(CARBOXY)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

Comparison: Compared to similar compounds, 4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID may exhibit unique properties due to the presence of the ethoxycarbonyl group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Properties

IUPAC Name

5-[(6-tert-butyl-3-ethoxycarbonyl-1-benzothiophen-2-yl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-5-26-19(25)17-13-10-9-12(20(2,3)4)11-14(13)27-18(17)21-15(22)7-6-8-16(23)24/h9-11H,5-8H2,1-4H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYSEZQFJXLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C=CC(=C2)C(C)(C)C)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 2
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4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 3
Reactant of Route 3
4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 4
Reactant of Route 4
4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 5
Reactant of Route 5
4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
Reactant of Route 6
4-{[6-TERT-BUTYL-3-(ETHOXYCARBONYL)-1-BENZOTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID

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